1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione
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Overview
Description
1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves the alkylation of the pyrazine-2,3-dione core using benzyl halides in the presence of a base.
Synthesis of the 1,2,4-oxadiazole ring: This can be accomplished through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
Unique Combination: The combination of the pyrazine-2,3-dione core with the thiophene and oxadiazole rings provides a unique scaffold that can be exploited for various applications.
Properties
IUPAC Name |
1-benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17-18(24)22(9-8-21(17)11-13-5-2-1-3-6-13)12-15-19-16(20-25-15)14-7-4-10-26-14/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXJYLAERQQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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